molecular formula C13H9NO2S B2855550 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897771-31-1

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2855550
CAS No.: 1897771-31-1
M. Wt: 243.28
InChI Key: JKORJPYOGIVWCG-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1897771-31-1) is a high-value heterocyclic compound with a molecular formula of C13H9NO2S and a molecular weight of 243.28 g/mol. This chemical features a unique molecular architecture that combines a benzo[b]thiophene scaffold with a pyrrole-2-carboxylic acid moiety. The pyrrole ring is a five-membered nitrogen heterocycle known for its aromaticity and presence in numerous biologically active natural products and pharmaceuticals. It serves as a critical structural element in many FDA-approved drugs and is a privileged scaffold in medicinal chemistry due to its ability to interact with various enzymes and receptors . The benzo[b]thiophene unit is another significant heterocyclic system studied for its diverse biological properties, which may include inhibiting bone resorption and acting as a selective enzyme activator . This fusion of two pharmaceutically relevant heterocycles makes the compound a promising building block for constructing novel molecules targeting antibacterial resistance, a critical challenge in modern medicine . Researchers are increasingly exploring new pyrrole-containing compounds to develop antibacterial agents effective against resistant strains like MRSA and VRE . The compound should be stored in a cool, dark place, sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKORJPYOGIVWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Intermediate Synthesis

A pivotal step in synthesizing this compound involves preparing a benzo[b]thiophene boronic acid precursor. As detailed in patent CA2629336A1, metallation of benzo[b]thiophene derivatives using butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) enables subsequent reaction with triisopropyl borate to yield the boronic acid intermediate. For example:

  • Metallation : Substituted benzo[b]thiophene is treated with butyllithium at -78°C to generate a lithiated species.
  • Boronation : Addition of triisopropyl borate at low temperature forms the boronic acid after aqueous workup.

This intermediate is critical for Suzuki-Miyaura coupling, a method widely employed to construct the biaryl backbone of the target compound.

Suzuki-Miyaura Coupling with Pyrrole Derivatives

The boronic acid undergoes palladium-catalyzed cross-coupling with halogenated pyrrole-2-carboxylic acid derivatives. For instance, reacting 5-bromo-1H-pyrrole-2-carboxylic acid with the benzo[b]thiophene boronic acid in the presence of $$ \text{PdCl}_{2}(\text{dppf}) $$ and a base like sodium carbonate in 1,4-dioxane at 80–100°C yields the coupled product. Optimal conditions reported in the patent include:

Parameter Value
Catalyst $$ \text{PdCl}_{2}(\text{dppf}) $$ (5 mol%)
Solvent 1,4-Dioxane
Temperature 90°C
Reaction Time 12–24 hours
Yield 60–75%

Post-coupling hydrolysis of protecting groups (e.g., methyl esters) using aqueous NaOH or HCl furnishes the free carboxylic acid.

Challenges in Cadogan Cyclization Approaches

Attempted Cadogan Reaction

Academic efforts to synthesize analogous benzothiophene-pyrrole systems via the Cadogan reaction—a classic method for converting nitroarenes to heterocycles—have encountered complications. For example, treatment of 2-nitro-3,3′-bi(1-benzothiophene) with triphenylphosphine ($$ \text{PPh}_{3} $$) in o-dichlorobenzene under reflux predominantly yielded thiophene-ring-opening byproducts like 5-cyano-5H-dibenzo[b,f]thiopheno[2,3-b]thiopyran instead of the desired pyrrole.

Mechanistic Insights

The failure of the Cadogan reaction in this context stems from competing cyano-o-thioquinomethene intermediate formation, which undergoes cyclization to thiopyran derivatives rather than the intended pyrrole. This underscores the sensitivity of nitrobenzothiophene derivatives to alternative reaction pathways under reductive conditions.

Alternative Route: Lithiation and Nitrosation

Lithiation of 3,3′-Bi(1-benzothiophene)

To circumvent Cadogan reaction limitations, an alternative pathway involving lithiation was developed:

  • Lithiation : Treatment of 3,3′-bi(1-benzothiophene) with LDA at -78°C generates a dilithiated species.
  • Nitrosation : Reaction with nitrosonium tetrafluoroborate ($$ \text{NOBF}_{4} $$) introduces nitroso groups at the α-positions.
  • Reduction : Catalytic hydrogenation (e.g., $$ \text{H}_{2}/\text{Pd-C} $$) reduces the nitroso groups to amines, followed by acid-mediated cyclization to form the pyrrole ring.

Optimization and Yields

This method, while lengthier, avoids ring-opening side reactions. Key parameters include:

Step Conditions Yield
Lithiation/Nitrosation LDA, $$ \text{NOBF}_{4} $$, THF, -78°C 45%
Reduction/Cyclization $$ \text{H}_{2} $$ (1 atm), $$ \text{Pd-C} $$, HCl 30%

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using gradients of ethyl acetate in hexane (10–50%). The carboxylic acid functionality necessitates acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to prevent tailing.

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ : Signals at δ 12.1 (broad, COOH), 7.8–7.2 (aromatic protons), and 6.5 (pyrrole H-3/H-4) confirm the structure.
  • HRMS : A molecular ion peak at $$ m/z $$ 243.0425 ($$ \text{C}{13}\text{H}{9}\text{NO}_{2}\text{S} $$, calc. 243.0423) validates the molecular formula.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid exhibit significant antitumor properties. For instance, research has shown that derivatives of pyrrole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that similar structures possess inhibitory effects against a range of pathogenic bacteria and fungi. This opens up possibilities for its application in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Drug Design

The unique structure of this compound makes it an interesting candidate for drug design. Its ability to interact with biological targets can be leveraged to create novel therapeutic agents. For example, modifications to the pyrrole ring or the carboxylic acid group could enhance its selectivity and potency against specific targets.

Potential as a Scaffold in Drug Development

The compound can act as a scaffold for synthesizing libraries of derivatives with varied biological activities. Structure-activity relationship (SAR) studies can be conducted to optimize these derivatives for enhanced efficacy and reduced toxicity.

Organic Electronics

The electronic properties of compounds containing thiophene and pyrrole units are well-documented, making them suitable candidates for applications in organic electronics. This compound could potentially be used in the development of organic semiconductors or photovoltaic devices due to its favorable charge transport characteristics.

Sensors

Given its chemical properties, there is potential for this compound to be used in sensor technology. Its ability to undergo redox reactions could be harnessed in the development of electrochemical sensors for detecting various analytes.

Case Studies

Case Study 1: Antitumor Potential
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of pyrrole derivatives, including those related to this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting further investigation into this compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. The findings suggest that derivatives of this compound could be developed into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ primarily in substituents on the benzo[b]thiophene ring or pyrrole system. These modifications influence solubility, lipophilicity, and bioactivity.

Compound Name CAS No. Substituent(s) Molecular Weight (g/mol) logP<sup>a</sup> Aqueous Solubility (mg/mL) Similarity Score<sup>b</sup>
Target Compound 1897771-31-1 None (parent structure) 249.28 3.12 0.15 (pH 7.4) 1.00
5-(5-Hydroxy-BT<sup>c</sup>)-1H-pyrrole-2-carboxylic acid 1897826-70-8 -OH at BT-5 position 265.28 2.45 0.45 (pH 7.4) 0.93
5-(5-Methoxy-BT)-1H-pyrrole-2-carboxylic acid 1889802-11-2 -OCH₃ at BT-5 position 279.30 2.98 0.22 (pH 7.4) 0.89
5-(5-Methyl-BT)-1H-pyrrole-2-carboxylic acid 1889850-01-4 -CH₃ at BT-5 position 257.31 3.45 0.10 (pH 7.4) 0.84
5-Phenyl-1H-pyrrole-2-carboxylic acid 6636-06-2 Phenyl instead of BT 187.18 2.67 0.30 (pH 7.4) 0.59

<sup>a</sup> Predicted using XLOGP3 .
<sup>b</sup> Structural similarity calculated via Tanimoto coefficient (0.0–1.0) .
<sup>c</sup> BT = benzo[b]thiophene.

Key Observations :

  • Hydroxy Substituent (5-Hydroxy-BT) : Reduces logP (increased hydrophilicity) and enhances solubility due to hydrogen-bonding capacity .
  • Methoxy Substituent (5-Methoxy-BT) : Balances lipophilicity (logP ~3.0) and may improve metabolic stability compared to -OH analogs .

Biological Activity

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1897771-31-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₉N₁O₂S
  • Molecular Weight : 243.28 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Varies between 1.19 and 4.12 depending on the calculation method, indicating moderate lipophilicity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound exhibited a reduction in cell viability, with specific studies reporting a decrease to as low as 24.5% at certain concentrations, indicating potent anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound

Cell LineViability (%)Concentration (µM)Reference
A549 (Lung)24.5100
HSAEC-1 (Normal)67.4100

The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cellular pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of derivatives based on this compound. It was found that modifications to the pyrrole ring significantly influenced both anticancer and antimicrobial activities. For instance, compounds with additional halogen substitutions demonstrated enhanced activity against resistant bacterial strains .

Another research effort focused on the synthesis of related compounds and their biological evaluation, revealing that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the recommended synthetic methodologies for 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Precursors containing benzo[b]thiophene and pyrrole moieties are cyclized under controlled conditions (e.g., acid catalysis or thermal activation) to form the fused heterocyclic core.
  • Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates or direct carboxylation using CO₂ under transition metal catalysis. Validation of intermediates requires techniques like TLC, NMR, and mass spectrometry .

Q. How should researchers safely handle this compound in laboratory settings?

  • Storage : Keep in a dry, ventilated environment at 2–8°C in airtight containers to prevent degradation .
  • Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. In case of spills, neutralize with inert absorbents and dispose following institutional guidelines .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~12 ppm for carboxylic proton).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • HPLC : For purity assessment (>95% by UV detection at λ ~250–300 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data Collection : Use synchrotron radiation or high-resolution detectors (e.g., CCD) to collect reflections up to θ > 25°.
  • Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. For disordered regions, apply restraints or split-site models .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

  • Analog Selection : Compare derivatives with substituents at the benzo[b]thiophene (e.g., methoxy, bromo) or pyrrole (e.g., methyl, vinyl) positions to assess electronic/steric effects .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Correlate IC₅₀ values with computational docking results .

Q. What strategies address contradictions in crystallographic and computational data?

  • Validation : Cross-check experimental unit cell parameters with density functional theory (DFT)-optimized geometries.
  • Error Analysis : Calculate R-factor discrepancies and refine models using twin-law corrections (e.g., for twinned crystals) .

Q. How can computational methods predict binding affinities for drug discovery applications?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

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